Norvancomycin is a glycopeptide antibiotic that is structurally related to vancomycin, differing by a single methyl group. It has garnered attention due to its potential effectiveness against vancomycin-resistant bacteria, particularly in the context of rising antibiotic resistance. This compound is primarily used in research settings to explore modifications that could enhance its antibacterial properties.
Norvancomycin is derived from the fermentation of Amycolatopsis orientalis, the same organism that produces vancomycin. It falls under the classification of glycopeptide antibiotics, which are characterized by their complex structures and mechanisms of action that inhibit bacterial cell wall synthesis.
The synthesis of norvancomycin has been explored through various methods. A notable approach involves modifying the N-terminus of norvancomycin to create derivatives with enhanced antibacterial activity. Researchers have synthesized 40 novel derivatives, focusing on single N-terminal modifications and the introduction of lipophilic groups or sulfonium moieties. These modifications have been shown to significantly increase activity against resistant strains of bacteria, such as vancomycin-intermediate Staphylococcus aureus and vancomycin-resistant Enterococcus .
Analytical methods such as high-performance liquid chromatography (HPLC) have been employed for the isolation and purification of norvancomycin and its impurities. A salt-free HPLC method using a methanol-water mixture with formic acid as the mobile phase has been developed, allowing for effective separation and identification of norvancomycin-related impurities .
The molecular formula for norvancomycin is . Its structure includes a heptapeptide core with a vancosaminyl-O-glucosyl disaccharide group, similar to that of vancomycin but with a methyl group substitution at the N-terminus. This structural difference is crucial for its biological activity and interaction with bacterial targets .
Nuclear magnetic resonance (NMR) spectroscopy has been utilized to elucidate the structure of norvancomycin and its derivatives. The analysis reveals distinct chemical shifts that indicate variations in molecular environments due to structural modifications .
Norvancomycin undergoes various chemical reactions, particularly in the context of derivatization aimed at enhancing its antibacterial properties. The incorporation of different functional groups at the N-terminus has been shown to affect its interaction with bacterial cell walls, thereby altering its efficacy against resistant strains . Additionally, studies on the hydrolysis products of norvancomycin derivatives provide insights into their stability and reactivity profiles .
Norvancomycin exerts its antibacterial effects primarily by inhibiting cell wall synthesis in bacteria. It binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing cross-linking during cell wall formation. This mechanism is critical for its activity against Gram-positive bacteria, including those resistant to other antibiotics . The structural modifications made to norvancomycin derivatives aim to enhance binding affinity or alter the spectrum of activity against resistant strains.
Norvancomycin typically appears as a white to off-white powder. Its solubility varies depending on the solvent, with better solubility observed in organic solvents compared to water.
The stability of norvancomycin can be affected by pH and temperature conditions during storage. Analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS) are commonly employed to assess its stability and quantify residues in various matrices, including biological fluids and food products .
Norvancomycin is primarily used in research settings to develop new antibiotics targeting resistant bacteria. Its derivatives are studied for their potential therapeutic applications against infections caused by vancomycin-resistant strains. Additionally, analytical techniques involving norvancomycin are employed for detecting antibiotic residues in food products like milk, ensuring food safety and regulatory compliance .
Capillary electrophoresis coupled with electrochemical detection (CE-ED) represents a significant methodological advancement in quantifying norvancomycin tissue distribution with high sensitivity and specificity. This technique enabled precise measurement of norvancomycin concentrations across multiple biological matrices at lower detection limits (0.3 μg/mL) compared to conventional methods like HPLC. The CE-ED methodology employs a separation voltage of 15 kV and a phosphate buffer (pH 7.4) system, allowing resolution of norvancomycin from biological matrix components without extensive sample pretreatment. Key advantages include minimal sample volume requirements (≤0.5 μL) and rapid analysis times (<15 minutes per sample), facilitating high-throughput processing in preclinical studies. In rat models, this technique revealed extensive norvancomycin distribution in kidneys (peak concentration: 98.7 ± 12.4 μg/g), lungs (42.3 ± 8.1 μg/g), and spleen (35.6 ± 5.9 μg/g), but negligible cerebral penetration (0.8 ± 0.2 μg/g) with intact blood-brain barriers [3]. The linear quantification range (0.8–540 μg/mL) accommodates both serum therapeutic levels and tissue concentrations, while the electrochemical detector's selectivity eliminates interference from endogenous compounds through optimized oxidation potentials (+0.85 V vs. Ag/AgCl reference electrode) [3] [8].
Table 1: CE-ED Analytical Performance Characteristics for Norvancomycin Quantification
Parameter | Value | Description |
---|---|---|
Linear Range | 0.8–540 μg/mL | Validated across serum/tissue homogenates |
Detection Limit | 0.3 μg/mL | Signal-to-noise ratio ≥3 |
Precision (RSD%) | Intra-day: 1.9–4.2% | Across low, medium, high QC samples |
Inter-day: 3.1–5.8% | ||
Recovery Rate | 92.4–106.3% | Consistent across tissue types |
Analysis Time | <15 minutes | Per sample |
Nonlinear mixed-effects modeling (NONMEM) has revolutionized norvancomycin pharmacokinetic analysis by enabling robust population parameter estimation from sparse clinical data. This approach integrates demographic, pathophysiological, and therapeutic variables to quantify inter-individual variability and identify covariate relationships. In a foundational study of 146 patients, a two-compartment structural model best described norvancomycin pharmacokinetics, with parameter estimates including central volume (V1 = 12.3 L), peripheral volume (V2 = 38.7 L), intercompartmental clearance (Q = 3.15 L/h), and systemic clearance (CL = 2.54 L/h). The model incorporated creatinine clearance (CLcr) as a covariate on CL using a power function (CL = 2.54 × (CLcr/50)^1.20 for CLcr ≤85 mL/min), explaining 35.9% of inter-individual variability. For patients with normal renal function (CLcr >85 mL/min), body weight significantly influenced CL (CL = 6.0 × (WT/60)^0.52). Diuretic co-administration increased peripheral volume distribution by 79.75%, likely due to fluid shift dynamics. Model validation demonstrated excellent predictive performance (bias <5%) through bootstrap analysis (1000 replicates) and visual predictive checks, establishing its utility for individualized dosing simulations [4] [6].
Rat pharmacokinetic studies utilizing CE-ED quantification revealed norvancomycin's biphasic elimination pattern with a terminal half-life of 42.5 ± 5.3 minutes. The compound exhibited dose-linear kinetics in the 10–80 mg/kg range, with plasma clearance (CL) of 0.0233 ± 0.004 mL/kg/min and volume of distribution at steady-state (Vss) of 0.55 ± 0.08 L/kg, indicating extensive extravascular distribution. Tissue-specific accumulation patterns demonstrated renal dominance (AUC₀–∞ kidney/plasma ratio = 8.9), consistent with predominant renal elimination (≥85% unchanged drug). Hepatic clearance contributed minimally (<10%), while pulmonary and splenic accumulation exhibited AUC ratios of 2.3 and 1.8, respectively. The rapid distribution phase (t₁/₂α = 8.2 ± 1.5 min) reflected efficient tissue penetration, while prolonged retention in kidneys correlated with the compound's nephrotropism. These preclinical parameters established foundational insights into norvancomycin's disposition mechanisms, later corroborated in human studies [3].
Clinical pharmacodynamic analyses established the ratio of 24-hour area under the concentration-time curve to minimum inhibitory concentration (AUC₂₄h/MIC) as the primary predictor of norvancomycin efficacy against Gram-positive infections. Logistic regression of 166 patient outcomes demonstrated that AUC₂₄h/MIC ≥579.90 for staphylococcal infections and ≥637.67 for enterococcal infections predicted ≥95% probability of clinical cure. This target significantly outperformed peak/MIC and time above MIC metrics (P<0.001). Monte Carlo simulations incorporating population PK models and MIC distributions revealed that conventional dosing (800 mg q12h) achieved target attainment in only 35% of patients with MIC=1 mg/L. For Staphylococcus aureus infections, an AUC₂₄h/MIC threshold of 361 provided 80% clinical efficacy, necessitating higher doses in critically ill patients. The parameter's robustness was validated across diverse populations, including hematologic malignancy patients where AUC₂₄h/MIC ≥221.06 delivered 80% efficacy against malignant hematological disease [1] [4].
Table 2: Population Pharmacokinetic Model Parameters for Norvancomycin
Population | CL (L/h) | Vc (L) | Vp (L) | Q (L/h) | Significant Covariates | AUC24h/MIC Target |
---|---|---|---|---|---|---|
General Adults [4] | 2.54 (CLcr≤85) | 12.3 | 38.7 | 3.15 | CLcr (power), Weight (CLcr>85) | 579.90 (Staph) |
6.0 (CLcr>85) | 637.67 (Entero) | |||||
Hematologic Malignancy [1] | 0.12 L/kg/h | 0.17 L/kg | 0.38 L/kg | 0.35 L/kg/h | Body weight, eGFR | 221.06 |
Community-Acquired Pneumonia [6] | 3.15 | 12.3 | N.R. | N.R. | Age, Serum Creatinine | 361 |
Cerebrospinal fluid (CSF) pharmacokinetics of norvancomycin fundamentally differ between intravenous (IV) and intrathecal (IT) administration routes, with profound implications for treating CNS infections. Following IV infusion (800 mg q12h), mean CSF concentrations in meningitis patients reached only 16.31 ± 11.15 mg/L at peak, yielding CSF/serum penetration ratios of 3.9–8.1%. In non-meningitis patients, penetration was negligible (0.7–2.1%), confirming the blood-brain barrier's integrity as the primary penetration determinant. Contrastingly, direct intrathecal administration (16 mg q24h) produced CSF concentrations exceeding 200 mg/L, achieving an AUC₀–₂₄h/MIC ratio >2300 for typical MRSA isolates (MIC90=1 mg/L) – 50-fold higher than IV administration (46.83 ± 27.48). Clinical outcomes directly reflected these exposure differences: combined IV/IT therapy reduced MRSA ventriculitis treatment duration from 16.6 ± 5.2 days (IV alone) to 11.2 ± 2.6 days (P=0.005) without increasing adverse events. Continuous IV infusion regimens (800 mg loading + 400 mg over 11h + 400 mg over 12h) demonstrated intermediate efficacy, sustaining CSF concentrations >6 mg/L but still below optimal PK/PD targets for pathogens with MIC≥2 mg/L. These findings underscore IT administration's superiority for ventricular infections despite its invasiveness [2] [5] [7].
Table 3: Cerebrospinal Fluid Pharmacokinetics of Norvancomycin
Administration Method | Dose | CSF Cₘₐₓ (mg/L) | AUCCSF,0–24h (mg·h/L) | CSF/Serum Penetration (%) | Clinical Outcome |
---|---|---|---|---|---|
IV Conventional [9] | 800 mg q12h | 16.31 ± 11.15 | 148.3 ± 62.7 | 3.9–8.1 (meningitis) | 16.6 ± 5.2 days treatment |
0.7–2.1 (non-meningitis) | |||||
IV Continuous [9] | 800+400+400 mg* | 8.82 ± 8.91 | 132.5 ± 58.4 | 4.2–6.8 | Intermediate efficacy |
Intrathecal [7] | 16 mg q24h | >200 | >4800 | Not applicable | 11.2 ± 2.6 days treatment (P=0.005) |
Combined IV/IT [7] | 800 mg IV q12h + 16 mg IT q24h | >200 | >4900 | Not applicable | Superior clinical/microbiological cure |
*Loading dose 800 mg/1h, then 400 mg/11h, then 400 mg/12h
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: